molecular formula C20H22ClN3OS B3671643 N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B3671643
M. Wt: 387.9 g/mol
InChI Key: BCPAVVRQONAWRM-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorinated phenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered chemical properties.

Scientific Research Applications

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving pyrrolidine-containing compounds.

    Medicine: It is explored for its potential therapeutic effects, including its ability to modulate specific molecular targets and pathways.

    Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring and chlorinated phenyl group play crucial roles in binding to these targets, influencing their activity and downstream effects. The compound’s carbamothioyl linkage may also contribute to its overall bioactivity by affecting its stability and reactivity.

Comparison with Similar Compounds

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide can be compared with other similar compounds, such as:

    N-{[3-chloro-4-(1-pyrrolidinyl)phenyl]carbamothioyl}-4-biphenylcarboxamide: This compound shares a similar core structure but differs in the substituents attached to the phenyl ring.

    N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-naphthamide: This compound features a naphthamide group instead of the dimethylbenzamide group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-13-5-6-15(11-14(13)2)19(25)23-20(26)22-16-7-8-18(17(21)12-16)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPAVVRQONAWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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